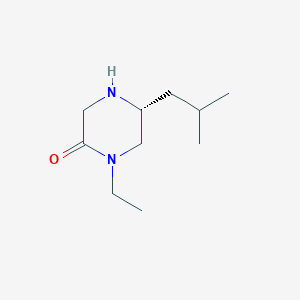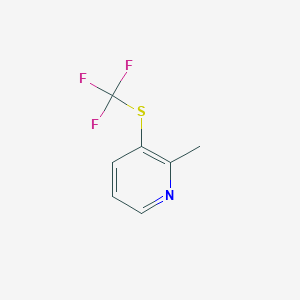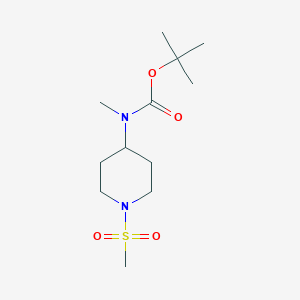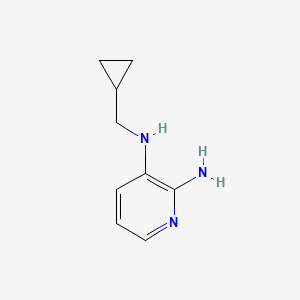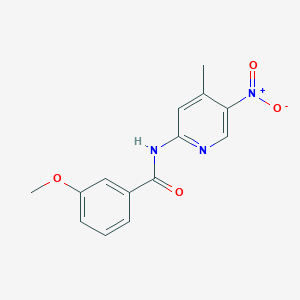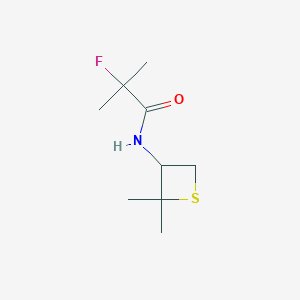
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide typically involves the formation of the thietane ring followed by the introduction of the fluoro and amide groups. One common method involves the reaction of 2,2-dimethylthiirane with a suitable fluorinating agent to form the fluoro derivative. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide involves its interaction with specific molecular targets. The thietane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a heterocyclic ring and have similar applications in medicinal chemistry.
Oxetane derivatives: These compounds have an oxygen atom in a four-membered ring and share some chemical properties with thietane derivatives.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide is unique due to the presence of both a thietane ring and a fluoro group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H16FNOS |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(2,2-dimethylthietan-3-yl)-2-fluoro-2-methylpropanamide |
InChI |
InChI=1S/C9H16FNOS/c1-8(2,10)7(12)11-6-5-13-9(6,3)4/h6H,5H2,1-4H3,(H,11,12) |
Clave InChI |
KCRFIVWRBXKDKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC(=O)C(C)(C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
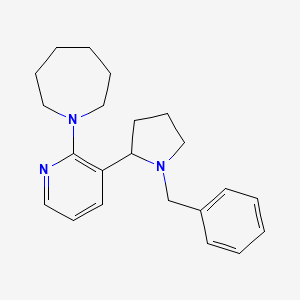

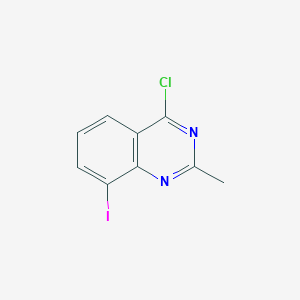


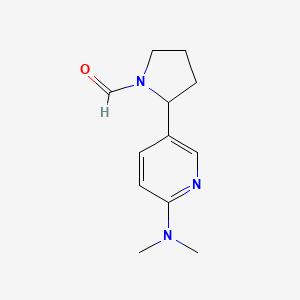
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13002807.png)
